![molecular formula C21H24N4O3 B2664869 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide CAS No. 896381-69-4](/img/structure/B2664869.png)
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide” belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline moiety . Quinazolinones are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of quinazolinones consists of a fused two-ring system, which includes a benzene ring and a quinazoline ring . The quinazoline ring contains two nitrogen atoms and an oxygen atom .
Scientific Research Applications
DNA Photo-Disruptive and Molecular Docking Studies
Quinazolinones, including derivatives similar to the specified compound, have been synthesized and evaluated for their DNA photo-disruptive properties. These compounds have shown promising results as photo-active agents towards plasmid DNA under UV irradiation, indicating their potential application in the development of novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antitumor Activity
Several quinazolinone-arylpiperazine derivatives have been designed, synthesized, and evaluated as α1-adrenoceptor antagonists, displaying potent hypotensive activity and indicating their potential use in cancer treatment (Abou-Seri et al., 2011). Furthermore, quinazolinone-1,3,4-oxadiazole conjugates exhibited remarkable cytotoxic activity against HeLa cell lines, suggesting their application in developing new anticancer agents (Hassanzadeh et al., 2019).
Molecular Docking and Anticonvulsant Activity
Novel derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have been synthesized and assessed for their anticonvulsant activity, indicating a potential application in the development of new anticonvulsant drugs (El Kayal et al., 2022).
Antimicrobial and Antioxidant Applications
Quinazolinone derivatives have also been investigated for their antimicrobial activities, offering potential use in treating bacterial and fungal infections. Additionally, some derivatives have shown significant antioxidant properties, suggesting their application in managing oxidative stress-related conditions (Mravljak et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-24(16-9-4-3-5-10-16)14-8-13-22-19(26)15-25-20(27)17-11-6-7-12-18(17)23-21(25)28/h3-7,9-12H,2,8,13-15H2,1H3,(H,22,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMDXOWKXOTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.